

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid SMILES notation

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Compound of Interest

Compound Name: 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

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An In-Depth Technical Guide to **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of **4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**, a substituted pyrrole derivative with significant potential in medicinal chemistry and organic synthesis.^[1] The document delineates its fundamental chemical properties, including its canonical SMILES notation, and offers a detailed, field-proven protocol for its synthesis via the Knorr pyrrole synthesis. The narrative emphasizes the mechanistic rationale behind the synthetic strategy, potential applications derived from its structural motifs, and critical safety considerations for laboratory handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile heterocyclic compound in their work.

Core Compound Identification and Properties

4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core, a common scaffold in numerous biologically active molecules.^[1] Its unique arrangement of an acetyl group, a carboxylic acid, and two methyl groups on the pyrrole ring imparts specific reactivity and potential for biological interactions.^[1]

1.1. Chemical Structure and SMILES Notation

The structure is foundational to its chemical behavior. The canonical Simplified Molecular-Input Line-Entry System (SMILES) notation provides a machine-readable representation of this structure.

- Canonical SMILES: CC1=C(NC(=C1C(=O)C)C)C(=O)O [1][2][3]
- IUPAC Name: **4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** [1][2]

Caption: 2D structure of **4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**.

1.2. Physicochemical and Safety Data

A summary of key properties is essential for experimental design and safety assessment.

Property	Value	Source
Molecular Formula	<chem>C9H11NO3</chem>	[1][2]
Molecular Weight	181.19 g/mol	[1][2]
InChI Key	<chem>SQFWNYAZHOVSPA-UHFFFAOYSA-N</chem>	[1][2]
CAS Number	2386-28-9	[1][2]
Melting Point	205-207 °C	[4]
Solubility	>27.2 µg/mL (at pH 7.4)	[2]
GHS Hazard Statements	H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation)	[2]
GHS Precautionary Stmts	P261, P264, P280, P302+P352, P305+P351+P338	[2]

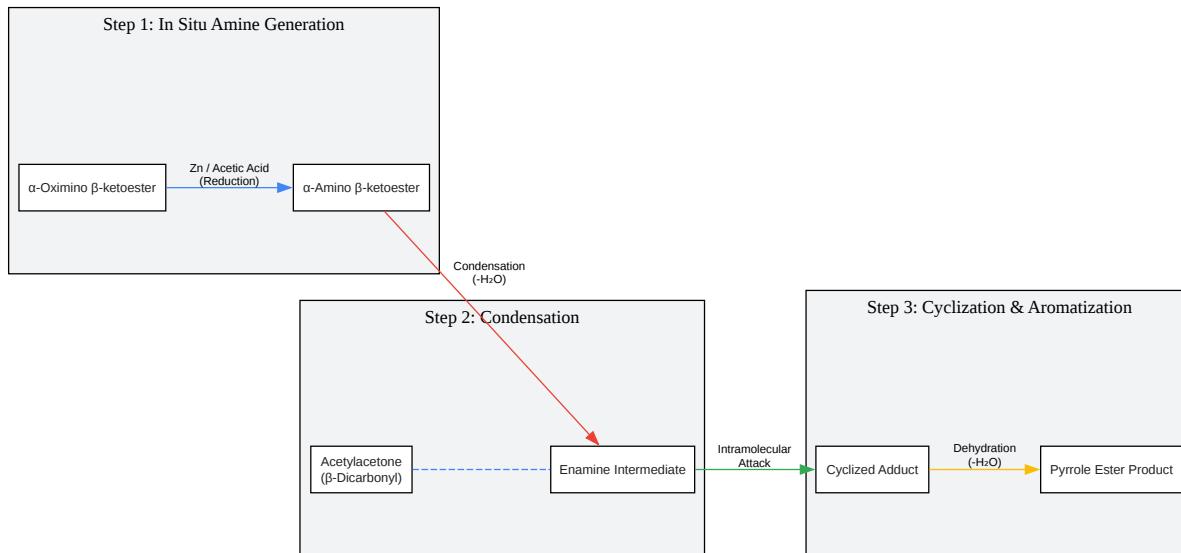
Synthesis Protocol: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a robust and widely utilized method for preparing substituted pyrroles.^{[5][6]} It involves the condensation of an α -amino-ketone with a β -dicarbonyl compound.^{[5][7]} For the target molecule, a variation using an α -amino β -ketoester and a β -dicarbonyl compound is particularly effective. The synthesis of the closely related ethyl ester (ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate) via this method is well-documented, proceeding through the reaction of acetylacetone (2,4-pentanedione) with ethyl 2-oximinoacetacetate, followed by reduction.^[5] The subsequent hydrolysis of the ester yields the target carboxylic acid.

2.1. Mechanistic Rationale

The causality of the Knorr synthesis is rooted in a sequence of condensation and cyclization steps.

- **In Situ Amine Formation:** α -Amino-ketones are often unstable and prone to self-condensation.^[6] Therefore, they are typically generated in situ. This is achieved by the reduction of a more stable α -oximino-ketone using a reducing agent like zinc dust in acetic acid.^{[5][8]} The acetic acid serves as both a solvent and a proton source for the reduction.
- **Enamine Formation:** The more nucleophilic β -dicarbonyl compound (acetylacetone) attacks the carbonyl of the newly formed α -amino-ketoester.
- **Condensation & Cyclization:** The initial adduct rapidly loses water to form an enamine intermediate. An intramolecular condensation then occurs where the amino group attacks the remaining carbonyl of the acetylacetone moiety.
- **Dehydration and Aromatization:** Subsequent dehydration steps lead to the formation of the stable, aromatic pyrrole ring.

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Caption: Mechanistic overview of the Knorr pyrrole synthesis pathway.

2.2. Step-by-Step Experimental Protocol

This protocol describes the synthesis of the ethyl ester precursor, followed by its hydrolysis. This two-step approach is a self-validating system, as the intermediate ester can be isolated and characterized before proceeding.

Part A: Synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[5][9]

- Preparation of Ethyl 2-oximinoacetoacetate: Dissolve ethyl acetoacetate (1 equiv.) in glacial acetic acid. While maintaining the temperature below 10°C with an ice bath, slowly add a saturated aqueous solution of sodium nitrite (1 equiv.). Stir for 2-3 hours until the reaction is complete (monitored by TLC). This product is used directly in the next step.

- Condensation Reaction: In a separate flask, add acetylacetone (1 equiv.) and glacial acetic acid. To this well-stirred solution, gradually and simultaneously add the α -oximino ester solution from Step 1 and zinc dust (2-2.5 equiv.).
 - Causality Note: The gradual addition is critical to control the exothermic reaction and prevent the unstable α -aminoacetoacetate intermediate from self-condensing.[5]
- Reaction Work-up: After the addition is complete, heat the mixture to reflux for 1 hour. Cool the reaction mixture to room temperature and pour it into a large volume of ice water.
- Isolation: The solid product will precipitate. Collect the crude solid by vacuum filtration and wash thoroughly with water.
- Purification: Recrystallize the crude solid from ethanol to yield pure ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate as a crystalline solid.[10]

Part B: Hydrolysis to **4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid**

- Saponification: Suspend the purified ester from Part A (1 equiv.) in ethanol. Add an aqueous solution of sodium hydroxide (2-3 equiv., e.g., 10 M NaOH).
- Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.
- Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
- Acidification: Cool the solution in an ice bath and carefully acidify with a strong acid (e.g., 2 M HCl) until the pH is approximately 2-3. The carboxylic acid will precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Applications and Research Interest

The unique substitution pattern of **4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid** makes it a valuable building block in several areas of chemical and pharmaceutical research.

3.1. Medicinal Chemistry and Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11] The functional groups on this specific molecule offer multiple points for derivatization:

- Carboxylic Acid: Can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties or engage in hydrogen bonding with biological targets.[1]
- Acetyl Group: The ketone can undergo various reactions, including reduction to an alcohol or conversion to an oxime, providing further diversification.[1]
- Pyrrole NH: Can be alkylated or acylated to explore structure-activity relationships (SAR).

Preliminary research suggests that derivatives of this compound may possess antimicrobial and anti-inflammatory properties.[1] Furthermore, the broader class of substituted pyrrole-2-carboxylic acids has been investigated for antiproliferative activity against cancer cell lines, making this a compound of interest for oncology research.[12]

3.2. Organic Synthesis and Material Science

As a multifunctional building block, it can serve as a precursor in the synthesis of more complex heterocyclic systems, such as porphyrins or other macrocycles. Its derivatives could also be explored for applications in material science, potentially for use in polymers or functional coatings.[1]

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